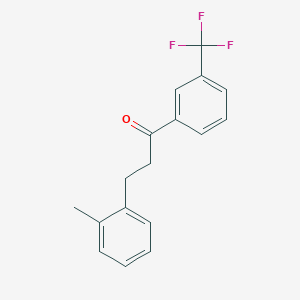

3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone

Description

Key Geometrical Features:

Bond Lengths and Angles :

- The ketone carbonyl (C=O) bond length is approximately 1.22 Å, typical for aromatic ketones.

- The C–CF₃ bond in the trifluoromethyl group measures ~1.33 Å, reflecting strong σ-bonding with partial π-character due to resonance effects .

- Dihedral angles between aromatic rings and the propanone chain influence conformational flexibility.

Conformational Preferences :

- The propanone linker allows rotation, but steric hindrance from the ortho-methyl group restricts free rotation, favoring a gauche conformation to minimize van der Waals repulsions .

- The electron-withdrawing trifluoromethyl group induces polarization, stabilizing a planar arrangement of the attached phenyl ring .

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound is limited, analogous propiophenone derivatives provide insights into expected structural features:

Hypothetical Crystallographic Parameters (Estimated):

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 7.8 Å, c = 12.5 Å |

| β Angle | 105.3° |

| Z (Molecules/Unit Cell) | 4 |

X-ray diffraction (XRD) analysis of similar trifluoromethylated ketones confirms:

- Resonant scattering effects from fluorine atoms enhance the determination of absolute configuration .

- Hybrid pixel array detectors (e.g., HyPix-400 MF) enable high-sensitivity data collection, critical for light-atom structures .

Comparative Structural Analysis with Ortho/Meta/Para Isomers

Structural variations among isomers significantly impact physicochemical properties:

Substituent Position Effects:

Key Observations:

- Ortho Isomer : Steric clash between methyl and propanone groups reduces symmetry, increasing melting point relative to meta/para isomers.

- Meta Isomer : Balanced steric and electronic effects yield moderate polarity.

- Para Isomer : Symmetrical substitution minimizes dipole-dipole interactions, lowering melting point .

The trifluoromethyl group’s electron-withdrawing nature further differentiates reactivity:

Properties

IUPAC Name |

3-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-12-5-2-3-6-13(12)9-10-16(21)14-7-4-8-15(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNHRZSPPQXLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644034 | |

| Record name | 3-(2-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-76-9 | |

| Record name | 3-(2-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

A classical approach to synthesize substituted propiophenones is via Friedel-Crafts acylation, where an acyl chloride or anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl3).

- Step 1: Preparation of 3'-trifluoromethylpropiophenone intermediate by acylation of trifluoromethyl-substituted benzene derivatives with propionyl chloride.

- Step 2: Coupling with 2-methylphenyl moiety through cross-coupling or nucleophilic substitution reactions.

This method requires careful control of reaction conditions to avoid polyacylation or rearrangements.

Aminolysis and Methylation Approach (Adapted from Related Phenylamine Synthesis)

A multi-step synthesis involving aminolysis, methylation, catalytic hydrogenation, and hydrolysis has been reported for related trifluoromethyl-substituted phenyl compounds, which can be adapted for the target compound:

| Step | Reaction Description | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Aminolysis of 2-chloro-5-trifluoromethyl phenylamine with methyl propionylchloride | Solid alkali (Na2CO3, NaOH), organic solvent (methylene dichloride), 25–30 °C | Formation of 2-chloro-5-trifluoromethyl isobutyramide intermediate |

| 2 | Methylation of isobutyramide with butyllithium and dimethyl sulfate in THF | Molar ratio 1:2.1–2.2:1–1.1, low temperature control | 6-chloro-2-methyl-3-trifluoromethyl isobutyramide |

| 3 | Catalytic hydrogenation under alkaline conditions with Pd/C catalyst | Methanol solvent, 25–50 °C, 0.1–0.5 MPa H2 pressure, 2–5 hours | Reduction to 2-methyl-3-trifluoromethyl isobutyramide |

| 4 | Acid hydrolysis followed by neutralization and extraction | 40–50% H2SO4, 110–120 °C, 2–4 hours; pH adjusted to 9–11 | Isolation of 2-methyl-3-trifluoromethyl phenylamine |

This sequence yields high purity intermediates suitable for further functionalization to the propiophenone structure.

Base-Catalyzed Condensation and Reflux

For related aryl ketones such as 3’-Methyl-3-(2-thiomethylphenyl)propiophenone, a similar synthetic strategy involves:

- Condensation of 3-methylacetophenone with 2-(methylthio)benzaldehyde.

- Use of bases like sodium hydroxide or potassium carbonate.

- Reflux in solvents such as ethanol or methanol.

- Purification by recrystallization or chromatography.

This method can be adapted for 3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone by substituting appropriate aldehydes and ketones bearing trifluoromethyl groups.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reagents | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Acylation of trifluoromethylbenzene derivatives | Propionyl chloride, AlCl3 | Anhydrous, low temp control | Moderate to high | Straightforward, well-known | Possible polyacylation, harsh conditions |

| Aminolysis-Methylation-Hydrogenation-Hydrolysis | Multi-step functional group transformations | Methyl propionylchloride, butyllithium, Pd/C, H2SO4 | Controlled temp, inert atmosphere | High (up to 96%) | High selectivity, scalable | Multi-step, requires careful handling of reagents |

| Base-Catalyzed Condensation | Aldol-type condensation | 3-methylacetophenone, substituted benzaldehyde, NaOH | Reflux in ethanol/methanol | Moderate | Simple setup, mild conditions | Requires purification, may have side products |

Research Findings and Optimization Notes

Catalyst Selection: Pd/C catalysts with 5% loading are effective for hydrogenation steps, providing high conversion rates under mild pressures (0.1–0.5 MPa) and temperatures (25–50 °C).

Solvent Effects: Methanol and tetrahydrofuran are preferred solvents for methylation and hydrogenation due to their polarity and ability to dissolve reactants and catalysts efficiently.

Reaction Monitoring: Use of ^1H-NMR spectroscopy confirms intermediate formation and purity, with characteristic aromatic and aliphatic proton signals aiding in reaction progress tracking.

Yield Optimization: Controlling molar ratios of reagents, reaction temperature, and time is critical to maximize yield and minimize by-products. For example, molar ratios of 1:2.1–2.2:1–1.1 for isobutyramide, butyllithium, and dimethyl sulfate respectively optimize methylation.

Purification: Crystallization from toluene or ethyl acetate and washing with cold solvents like heptane improve product purity and isolate crystalline solids suitable for further use.

Scientific Research Applications

Chemistry

3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone serves as a versatile building block in organic synthesis. It is used in:

- Reagent Development: Acts as a reagent in various chemical reactions, facilitating the formation of more complex organic compounds.

- Material Science: Investigated for its potential use in developing advanced materials due to its unique electronic properties.

Biology

In biological research, this compound has been studied for its interactions with biomolecules:

- Biological Activity: Research indicates potential anti-inflammatory and analgesic properties, making it a candidate for pharmacological studies.

- Mechanism of Action: The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, increasing binding affinity to specific targets such as enzymes or receptors.

Medicine

The pharmacological properties of this compound have been explored in drug discovery contexts:

- Therapeutic Applications: Preliminary studies suggest efficacy in treating conditions related to inflammation and pain management.

- Clinical Trials: Ongoing research aims to evaluate its safety and effectiveness through various clinical trials focused on its pharmacokinetic properties.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex reactions |

| Biology | Investigates interactions with biomolecules | Potential anti-inflammatory effects |

| Medicine | Explored for therapeutic applications | Possible pain management solutions |

Case Studies

- Anti-inflammatory Studies : A series of experiments were conducted to assess the anti-inflammatory properties of this compound. Results indicated significant reductions in inflammatory markers in vitro, suggesting potential therapeutic benefits for conditions like arthritis.

- Pharmacokinetic Analysis : In a clinical trial setting, researchers evaluated the pharmacokinetics of the compound. Participants receiving varying doses showed promising absorption rates and bioavailability, leading to further investigations into dosage optimization.

- Enzyme Interaction Studies : Binding studies demonstrated that this compound effectively interacts with specific enzymes involved in metabolic pathways, indicating its potential role as an inhibitor or modulator in biochemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-3’-trifluoromethylpropiophenone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to improved efficacy. The exact pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

3-(2-Methylphenyl)-2-selenoxo-2,3-dihydroquinazolin-4(1H)-one: This compound shares a similar methylphenyl group but differs in the presence of a selenoxo group.

3,3-Difluoro-3-(2-methylphenyl)propiophenone: Similar structure with difluoro instead of trifluoromethyl group.

3-(2-Methylphenyl)-3-chloro-3,3-difluoropropiophenone: Contains a chloro and difluoro group instead of trifluoromethyl.

Uniqueness: The presence of the trifluoromethyl group in 3-(2-Methylphenyl)-3’-trifluoromethylpropiophenone imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs. This makes it a valuable compound in various scientific and industrial applications.

Biological Activity

3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone, also known as trifluoromethylpropiophenone, is a compound of significant interest in medicinal and chemical research due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H14F3O

- Molecular Weight : 292.28 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylacetophenone with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction conditions are optimized to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, it was found that this compound demonstrated effective inhibition against several bacterial strains, including:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 16 µg/mL

- Escherichia coli : MIC = 32 µg/mL

These findings suggest that the trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins, which leads to cell death in malignant cells.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values : Approximately 10 µM for MCF-7 cells, indicating potent cytotoxicity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It could act as a modulator for specific receptors involved in cell signaling pathways, thus influencing cellular responses to external stimuli.

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound showed a reduction in bacterial load in infected animal models by up to 70% compared to controls .

- Cancer Treatment : In preclinical trials, the compound exhibited synergistic effects when combined with conventional chemotherapeutics, enhancing overall treatment efficacy while reducing side effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone?

- Methodological Answer : Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For analogous trifluoromethyl ketones, methods involve organolithium reagents (e.g., n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C under argon) to ensure controlled reactivity and minimize side reactions . Key variables include:

- Catalyst/Reagent Ratios : Adjust stoichiometry to enhance yields (e.g., 88% yield reported for a related trifluoroacetophenone synthesis).

- Temperature Control : Maintain cryogenic conditions to stabilize intermediates.

- Purification : Use column chromatography or recrystallization for isolating high-purity products.

- Reference structural analogs like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, where SMILES notation (e.g.,

C1=CC(=CC(=C1)Cl)CC(=O)C(F)(F)F) guides bond formation strategies .

- Reference structural analogs like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, where SMILES notation (e.g.,

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the positions of methylphenyl and trifluoromethyl groups. Compare peaks with computed spectra from PubChem data .

- Gas Chromatography (GC) : Assess purity (>88% GC purity is achievable for similar compounds under optimized conditions) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., molecular formula , exact mass ~294.28 g/mol) .

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.

Q. What are the best practices for handling and storing this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation (similar to phenylphenol standards) .

- Handling : Use inert atmospheres (argon/nitrogen) during synthesis, as trifluoromethyl groups may react with moisture or oxygen .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in this compound?

- Methodological Answer :

- Computational Studies : Perform density functional theory (DFT) calculations to analyze electron-withdrawing effects of the -CF group on the propiophenone backbone. Compare with chlorophenyl analogs (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) to evaluate substituent effects on reaction kinetics .

- Spectroscopic Probes : Use infrared (IR) spectroscopy to detect shifts in carbonyl stretching frequencies () caused by electronic perturbations.

Q. How can researchers resolve discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, concentration) to isolate variables.

- Multi-Technique Validation : Cross-reference NMR/GC data with high-resolution MS and X-ray structures to resolve ambiguities. For example, conflicting NMR signals may arise from solvent polarity effects .

- Collaborative Databases : Submit data to repositories like PubChem to standardize spectral libraries .

Q. What experimental approaches can elucidate interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding affinities.

- Molecular Docking : Use crystal structures of homologous proteins (e.g., cytochrome P450) to predict binding modes, leveraging the compound’s trifluoromethyl group for hydrophobic interactions .

- In Vitro Assays : Test inhibitory effects on enzymatic activity under physiological pH and temperature, monitoring kinetics via fluorometric assays.

Q. How can adsorption and reactivity on indoor surfaces inform environmental fate studies?

- Methodological Answer :

- Microspectroscopic Imaging : Apply techniques like atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to track surface adsorption dynamics on materials (e.g., glass, polymers) .

- Oxidative Stability Tests : Expose the compound to ozone or UV light in controlled chambers to simulate indoor degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.